3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The benzisoxazole and pyrazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl groups could introduce elements of polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, which are highly electronegative and could make the molecule susceptible to reactions with nucleophiles. Additionally, the presence of the benzisoxazole and pyrazole rings could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and polarity .Scientific Research Applications
Synthesis and Structural Characterization
- Isostructural Thiazoles Synthesis : Research by Kariuki et al. (2021) focused on synthesizing isostructural thiazoles with similar compounds, demonstrating high yields and providing insights into their structural characteristics through single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
- Synthesis and Crystal Structures of N-Substituted Pyrazolines : Loh et al. (2013) conducted a study on the synthesis of four pyrazole compounds, offering a detailed characterization of their structures using X-ray single crystal structure determination (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Potential Biological Activities
- Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of a similar compound, assessing them for anti-inflammatory activity, with some showing significant results (Sunder & Maleraju, 2013).
- Antibacterial and Antifungal Activities : Ragavan, Vijayakumar, and Kumari (2010) developed 1,5-diaryl pyrazole derivatives and evaluated their antibacterial and antifungal activities, finding that several compounds exhibited good effectiveness (Ragavan, Vijayakumar, & Kumari, 2010).
Molecular Docking Studies
- Molecular Docking Study of Pyrazole Clubbed Oxazole : Desai et al. (2020) explored the molecular docking on DNA gyrase subunit b for a series of novel 3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles, aiming to understand the mechanism of action for antibacterial agents (Desai, Vaja, Joshi, & Khedkar, 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound acts as an antagonist to the androgen receptor . It binds to the receptor, inhibiting its activity and preventing the transcription of target genes such as the prostate-specific antigen (PSA) .
Biochemical Pathways
The compound’s action on the androgen receptor disrupts the normal signaling pathways in prostate cancer cells . This disruption leads to a decrease in the proliferation of these cells .
Pharmacokinetics
Its ability to selectively inhibit the growth of lncap cells suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in potent antiproliferative activity against LNCaP cells, a line of human prostate adenocarcinoma cells . It also leads to a significant downregulation of PSA, a marker often used to monitor the progression of prostate cancer .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3O/c23-16-8-5-14(6-9-16)22-17-13-15(7-10-20(17)26-28-22)19-11-12-27(25-19)21-4-2-1-3-18(21)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSWUADAKDMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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